![molecular formula C12H17NO2 B1519424 Methyl 2-[(1-phenylpropyl)amino]acetate CAS No. 1019554-60-9](/img/structure/B1519424.png)
Methyl 2-[(1-phenylpropyl)amino]acetate
Overview
Description
Methyl 2-[(1-phenylpropyl)amino]acetate is a chemical compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 .
Molecular Structure Analysis
Methyl 2-[(1-phenylpropyl)amino]acetate contains a total of 32 bonds, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
Methyl 2-[(1-phenylpropyl)amino]acetate is a compound with a molecular weight of 207.27 . The boiling point and other physical properties are not specified .Scientific Research Applications
Selective Beta 3-adrenergic Agonists
Research has identified compounds as selective beta 3-adrenergic agonists, indicating potential applications in the treatment of obesity through the stimulation of brown adipose tissue and thermogenesis. These compounds, including esters like methyl [4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetate, have shown increased metabolic rates and reduced weight gain in animal models, highlighting their potential therapeutic use in obesity management (Howe et al., 1992).
Palladium-catalyzed Methylation
A novel Pd(OAc)2-catalyzed methylation reaction has been discovered, indicating a method for the methylation of aryl C-H bonds using peroxides. This process showcases a potential pathway for chemical synthesis involving the modification of aromatic compounds, which may have implications for designing drugs or materials with specific functional groups (Zhang, Feng, Li, 2008).
Anticancer Drug Synthesis
Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and tested for their in vitro cytotoxicity against various human tumor cell lines. These complexes have shown significant cytotoxic activity, suggesting their potential application in developing new anticancer drugs (Basu Baul et al., 2009).
Antioxidant and Enzyme Inhibitory Studies
Transition metal complexes with novel amino acid bearing Schiff base ligands have been studied for their antioxidant properties and selective xanthine oxidase inhibitory activities. These findings may contribute to the development of new therapeutic agents for diseases related to oxidative stress and gout (Ikram et al., 2015).
Future Directions
properties
IUPAC Name |
methyl 2-(1-phenylpropylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-11(13-9-12(14)15-2)10-7-5-4-6-8-10/h4-8,11,13H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEBRSXPLRWCKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(1-phenylpropyl)amino]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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